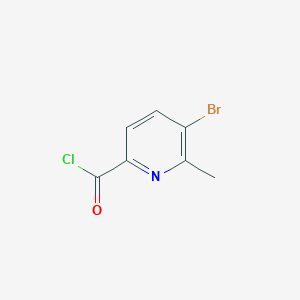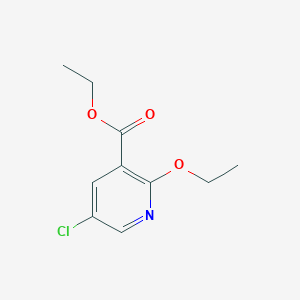
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 862120-77-2 . It has a molecular weight of 210.59 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClF3N2/c7-4-1-3 (6 (8,9)10)2-5 (11)12-4/h1-2H, (H2,11,12) . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 210.59 and is stored at temperatures around -10 degrees Celsius .Wirkmechanismus
Mode of Action
It is known that molecules with a-CF3 group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.83 cm/s .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in lab experiments is its ability to selectively bind to certain receptors, making it a valuable tool for studying the physiological processes regulated by these receptors. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in scientific research. One potential direction is the development of new drugs and therapies for various diseases and conditions based on the selective binding of this compound to certain receptors. Another potential direction is the further study of the biochemical and physiological effects of this compound, which could lead to a better understanding of the underlying mechanisms of various physiological processes. Additionally, the development of new synthesis methods and purification techniques could lead to more efficient and cost-effective production of this compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is widely used in scientific research due to its ability to selectively bind to certain receptors in the body. This compound has been found to have various applications in the fields of medicine, pharmacology, and biochemistry. It is commonly used in the development of new drugs and therapies for various diseases and conditions.
Safety and Hazards
The compound is labeled with the signal word “Danger” and has several hazard statements including H302, H315, H319, H332, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-2-4(7(9,10)11)1-5(3-12)13-6;/h1-2H,3,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHBOWBARPRECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311279-14-7 | |
| Record name | 2-Pyridinemethanamine, 6-chloro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3230759.png)

![4-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3230794.png)
![9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one](/img/structure/B3230802.png)
![Methyl 2-[(4-nitrophenyl)amino]propanoate](/img/structure/B3230823.png)